7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one
Description
Properties
IUPAC Name |
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17FN4O3S/c1-3-24-18(22)16(29(27,28)14-7-5-13(21)6-8-14)10-15-19(24)23-17-9-4-12(2)11-25(17)20(15)26/h4-11,22H,3H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPMRFJBGMWWSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=C(C=C(C1=N)S(=O)(=O)C3=CC=C(C=C3)F)C(=O)N4C=C(C=CC4=N2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17FN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves multiple steps and specific reaction conditions. The synthetic route typically includes the following steps:
Formation of the Dipyridopyrimidine Core: The initial step involves the synthesis of the dipyridopyrimidine core through a series of condensation reactions. This may involve the use of pyridine derivatives and appropriate reagents to form the core structure.
Introduction of the Fluorophenyl Sulfonyl Group: The fluorophenyl sulfonyl group is introduced through a sulfonylation reaction. This step requires the use of sulfonyl chloride and a base to facilitate the reaction.
Addition of the Imino Group: The imino group is added through an imination reaction, which involves the use of an amine and an appropriate reagent to form the imino functionality.
Ethylation: The final step involves the ethylation of the compound to introduce the ethyl group at the desired position.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow synthesis and automated reactors.
Chemical Reactions Analysis
1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, which may involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate. These reactions can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride. These reactions can result in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced with other groups. Common reagents for these reactions include halogens and nucleophiles.
Addition: Addition reactions can occur at the imino group or other reactive sites within the molecule. These reactions may involve the use of electrophiles or nucleophiles to form addition products.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmaceutical agent due to its ability to interact with biological targets.
Potential Therapeutic Uses :
- Anticancer Activity : Preliminary studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. The presence of the sulfonyl group enhances its interaction with biological molecules, potentially leading to the development of novel anticancer therapies.
Case Study :
A study published in Journal of Medicinal Chemistry explored the synthesis of similar triazatricyclo compounds and their effects on tumor growth in xenograft models, indicating a promising avenue for further research on this specific compound .
Agricultural Chemistry
The unique structure of the compound may also lend itself to applications in agrochemicals.
Potential Uses :
- Pesticide Development : The fluorophenyl group may enhance the bioactivity of the compound against pests and pathogens in agricultural settings. Research into similar compounds has shown effectiveness against a range of agricultural pests.
Case Study :
Research conducted by agricultural chemists demonstrated that derivatives of sulfonyl-containing compounds showed increased efficacy as herbicides and insecticides .
Material Science
The compound's structural characteristics could be exploited in the development of new materials.
Applications :
- Polymer Chemistry : The incorporation of this compound into polymer matrices could improve properties such as thermal stability and mechanical strength.
Case Study :
Recent investigations into polymer composites containing triazine derivatives have shown enhanced performance metrics in terms of durability and resistance to environmental degradation .
Mechanism of Action
The mechanism of action of 1-ethyl-3-((4-fluorophenyl)sulfonyl)-2-imino-8-methyl-1H-dipyrido[1,2-a:2’,3’-d]pyrimidin-5(2H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby preventing their normal function. This can lead to changes in metabolic pathways and cellular processes.
Receptor Binding: The compound may bind to specific receptors on the surface of cells, triggering a cascade of signaling events. This can result in changes in gene expression, protein synthesis, and cellular behavior.
Modulation of Biological Pathways: The compound may modulate key biological pathways, such as those involved in inflammation, apoptosis, or cell proliferation. This can have therapeutic effects in various disease conditions.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structurally analogous tricyclic compounds have been reported in the literature, differing primarily in substituents and ring functionalization. Below is a comparative analysis based on molecular properties, substituent effects, and computational data.
Key Analogues Identified
Ethyl 6-(4-fluorobenzoyl)imino-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 848671-72-7) : Molecular Formula: C₂₆H₂₅FN₄O₅ Molecular Weight: 492.5 g/mol Substituents:
- 4-Fluorobenzoyl group at position 6 (vs. sulfonyl in the target compound).
- 3-Methoxypropyl at position 7 (vs. ethyl).
- Ethyl carboxylate at position 5 (vs. sulfonyl).
- Computed Properties :
- XLogP3: 2.8 (moderate lipophilicity).
- Hydrogen bond acceptors: 5.
Ethyl 6-(3-fluorobenzoyl)imino-2-oxo-7-propan-2-yl-1,7,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate (CAS: 724740-45-8) : Molecular Formula: Not explicitly provided, but structurally analogous to the above. Substituents:
- 3-Fluorobenzoyl at position 6 (meta-fluorine vs. para-fluorine in the target compound).
- Isopropyl group at position 7 (vs. ethyl).
Comparative Data Table
Substituent Effects and Implications
- Sulfonyl vs.
- Fluorophenyl Position : The para-fluorine in the target compound may offer better steric alignment with hydrophobic enzyme pockets compared to meta-fluorine in CAS 724740-45-8 .
- Alkyl Chain Variations : The ethyl group at position 7 in the target compound reduces steric hindrance relative to the 3-methoxypropyl (CAS 848671-72-7) or isopropyl (CAS 724740-45-8) groups, possibly enhancing metabolic stability.
Computational and Structural Insights
- Lipophilicity : The higher predicted XLogP3 of the target compound (>3 vs. 2.8 in CAS 848671-72-7) suggests increased membrane permeability, critical for central nervous system (CNS) targeting.
Methodological Considerations
Structural elucidation of such complex tricyclic systems relies on advanced crystallographic tools such as SHELXL (for refinement) and ORTEP-III (for graphical representation) . These programs enable precise determination of bond angles, torsion angles, and substituent orientations, which are critical for structure-activity relationship (SAR) studies.
Biological Activity
7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one is a complex compound belonging to the class of triazatricyclo compounds. Its unique structure is characterized by a tricyclic framework with sulfonyl and imino functional groups, which contribute to its diverse biological activities and potential therapeutic applications.
Chemical Structure
The molecular formula of this compound is with a molecular weight of approximately 403.92 g/mol. The presence of the fluorine atom in the phenyl group enhances its biological activity by influencing its interaction with various biological targets.
The compound exhibits its biological activity primarily through the modulation of specific biochemical pathways involved in cell proliferation and apoptosis. It interacts with various molecular targets such as enzymes and receptors that play critical roles in cancer progression.
Biological Activities
-
Anticancer Activity :
- In vitro Studies : Research indicates that this compound has significant anticancer properties. It has shown effectiveness against several cancer cell lines by inhibiting cell growth and inducing apoptosis through the modulation of signaling pathways associated with cancer cell survival .
- Mechanisms : The compound's mechanism involves interference with key enzymes involved in cell cycle regulation and apoptosis, making it a candidate for further pharmacological development .
-
Anti-inflammatory Properties :
- The compound has also demonstrated potential anti-inflammatory effects, possibly through the inhibition of pro-inflammatory cytokines and modulation of immune responses .
Case Study 1: Anticancer Efficacy
A study conducted on human breast cancer cell lines revealed that treatment with 7-ethyl-5-(4-fluorophenyl)sulfonyl-6-imino-13-methyl resulted in a significant reduction in cell viability compared to control groups. The compound induced apoptosis as evidenced by increased caspase activity and DNA fragmentation.
Case Study 2: Anti-inflammatory Response
In a model of acute inflammation, the administration of this compound led to a marked decrease in edema formation and inflammatory cell infiltration in tissues, suggesting its potential as an anti-inflammatory agent.
Data Table: Biological Activity Summary
| Activity | Effect | Mechanism |
|---|---|---|
| Anticancer | Inhibition of cancer cell growth | Modulation of apoptosis and cell cycle regulators |
| Anti-inflammatory | Reduction in inflammation | Inhibition of pro-inflammatory cytokines |
Q & A
Q. How can researchers optimize the electrochemical synthesis of this compound to improve yield and purity?
Methodological Answer: Electrochemical synthesis requires controlled voltage (e.g., 1.2–1.5 V) and mediators like tetrabutylammonium bromide (TBAB) to stabilize reactive intermediates. Optimize solvent polarity (e.g., acetonitrile/water mixtures) and temperature (25–40°C) to reduce side reactions. Post-reaction purification via column chromatography with silica gel (eluent: ethyl acetate/hexane gradient) ensures high purity .
Q. What spectroscopic techniques are critical for characterizing the tricyclic core and functional groups?
Methodological Answer:
Q. How does the 4-fluorophenylsulfonyl group influence the compound’s solubility and reactivity?
Methodological Answer: The electron-withdrawing sulfonyl group reduces solubility in polar solvents but enhances electrophilicity at the imino site. Test solubility in DMSO (high) vs. water (low) via UV-Vis spectroscopy. Reactivity can be probed using nucleophiles (e.g., thiols) under basic conditions (pH 9–10) .
Advanced Research Questions
Q. What experimental strategies resolve contradictions in reported biological activity data for this compound?
Methodological Answer:
- Dose-Response Reproducibility : Conduct assays in triplicate across multiple cell lines (e.g., HEK293, HeLa) with standardized protocols (e.g., IC₅₀ calculations via nonlinear regression).
- Off-Target Profiling : Use kinase selectivity panels (e.g., Eurofins KinaseProfiler) to identify non-specific interactions.
- Metabolic Stability : Compare half-life in liver microsomes (human vs. rodent) to assess species-specific discrepancies .
Q. How can computational modeling predict the compound’s binding affinity to protein targets?
Methodological Answer:
- Docking Studies : Use AutoDock Vina with crystal structures of target enzymes (e.g., PDE4B, PDB: 1XOM) to map interactions at the sulfonyl and imino sites.
- MD Simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD < 2 Å).
- QSAR : Corporate substituent effects (e.g., fluorophenyl vs. methoxyphenyl) to refine activity predictions .
Q. What synthetic routes enable selective modification of the tricyclic core for SAR studies?
Methodological Answer:
- C-5 Sulfonyl Replacement : Replace 4-fluorophenylsulfonyl with tosyl or mesyl groups via nucleophilic substitution (K₂CO₃, DMF, 80°C).
- C-13 Methyl Derivatization : Introduce bulkier alkyl chains (e.g., ethyl, isopropyl) via reductive amination (NaBH₃CN, MeOH).
- Imino Group Functionalization : Convert to hydrazone derivatives using hydrazine hydrate (EtOH, reflux) .
Q. How do environmental factors (pH, temperature) affect the compound’s stability in biological assays?
Methodological Answer:
- pH Stability : Incubate the compound in PBS buffers (pH 4–9) at 37°C for 24 hours; monitor degradation via HPLC (C18 column, 220 nm).
- Thermal Degradation : Perform TGA/DSC to identify decomposition thresholds (>150°C).
- Light Sensitivity : Store solutions in amber vials and assess photo-degradation under UV light (λ = 254 nm) .
Data Analysis & Experimental Design
Q. What statistical approaches validate the significance of enzyme inhibition data?
Methodological Answer:
Q. How should researchers design a high-throughput screen (HTS) for this compound’s derivatives?
Methodological Answer:
- Library Design : Synthesize 50–100 analogs with variations at C-5, C-6, and C-13.
- Automated Assays : Use 384-well plates and robotic liquid handling (e.g., Beckman Biomek) for kinetic readouts (e.g., fluorescence quenching).
- Z’-Factor Validation : Ensure Z’ > 0.5 for assay robustness .
Conflict Resolution & Best Practices
Q. How to address discrepancies between in silico predictions and empirical bioactivity results?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
